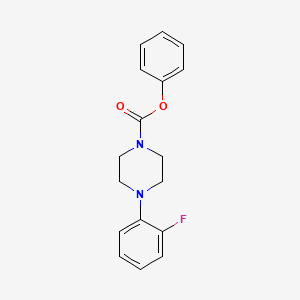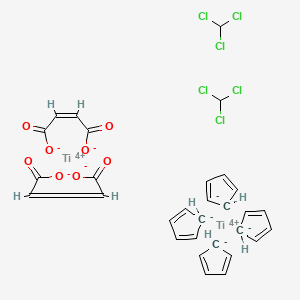
(Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) is a coordination complex that involves titanium(4+) as the central metal ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of (Z)-but-2-enedioate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Chloroform is often used as a solvent due to its ability to dissolve both organic and inorganic reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reactants and monitoring of reaction conditions is common to maintain consistency and safety.
化学反応の分析
Types of Reactions
Oxidation: The titanium(4+) center can undergo oxidation reactions, often leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert titanium(4+) to lower oxidation states, which may alter the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where the ligands around the titanium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may produce titanium dioxide, while reduction could yield titanium(III) species.
科学的研究の応用
Chemistry
In chemistry, (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its ability to coordinate with multiple ligands makes it versatile for different catalytic processes.
Biology
While not commonly used in biological systems, this compound’s derivatives are studied for their potential in drug delivery and imaging due to their unique coordination properties.
Medicine
Research is ongoing into the use of titanium-based compounds in medicine, particularly in the development of anticancer agents. The ability of titanium to form stable complexes with organic molecules is of particular interest.
Industry
In industry, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its catalytic properties are exploited in processes such as the production of polyethylene and polypropylene.
作用機序
The mechanism by which (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) exerts its effects involves the coordination of ligands to the titanium center. This coordination alters the electronic structure of the titanium, making it more reactive towards certain substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
類似化合物との比較
Similar Compounds
Titanium tetrachloride: A precursor to many titanium compounds, used in similar catalytic applications.
Titanocene dichloride: Another titanium-based compound with applications in catalysis and medicine.
Titanium dioxide: Widely used in pigments and as a photocatalyst.
Uniqueness
What sets (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) apart is its unique combination of ligands, which confer specific reactivity and stability. This makes it particularly useful in specialized catalytic processes and advanced material production.
特性
分子式 |
C30H26Cl6O8Ti2 |
|---|---|
分子量 |
823.0 g/mol |
IUPAC名 |
(Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/4C5H5.2C4H4O4.2CHCl3.2Ti/c4*1-2-4-5-3-1;2*5-3(6)1-2-4(7)8;2*2-1(3)4;;/h4*1-5H;2*1-2H,(H,5,6)(H,7,8);2*1H;;/q4*-1;;;;;2*+4/p-4/b;;;;2*2-1-;;;; |
InChIキー |
HRUNOGKIBVVGCW-ZFTRLZHNSA-J |
異性体SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=C\C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-].C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.[Ti+4].[Ti+4] |
正規SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.[Ti+4].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)

![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
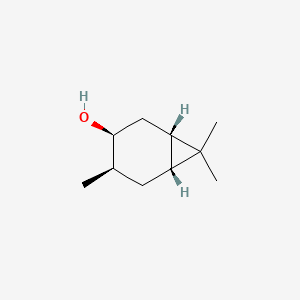
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14156586.png)
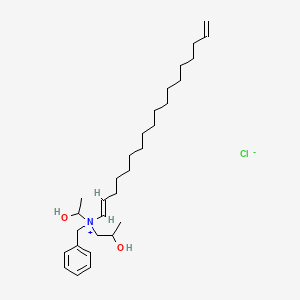
![3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156592.png)
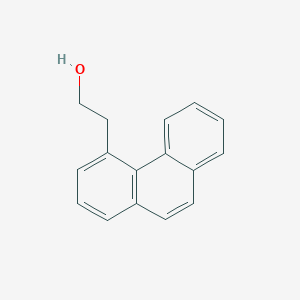
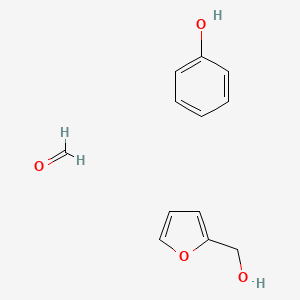
acetate](/img/structure/B14156613.png)
